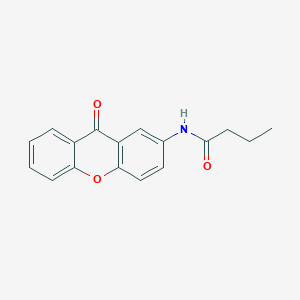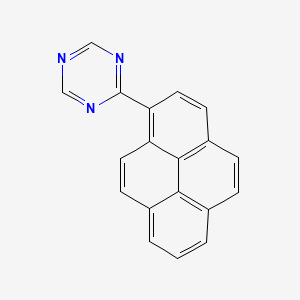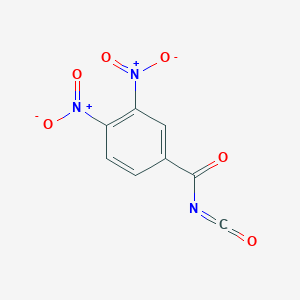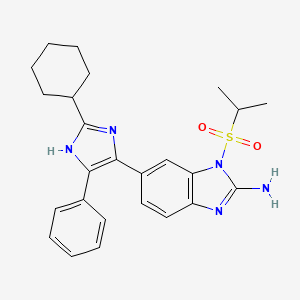![molecular formula C23H25NOS B12533084 (2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-3-yl)methyl]pyrrolidine CAS No. 660407-79-4](/img/structure/B12533084.png)
(2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-3-yl)methyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-3-yl)methyl]pyrrolidine is a chiral compound with a complex structure that includes a pyrrolidine ring, a methoxy(diphenyl)methyl group, and a thiophen-3-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-3-yl)methyl]pyrrolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Methoxy(diphenyl)methyl Group: This step involves the reaction of the pyrrolidine intermediate with methoxy(diphenyl)methyl chloride in the presence of a base such as triethylamine.
Attachment of the Thiophen-3-ylmethyl Group: The final step involves the reaction of the intermediate with thiophen-3-ylmethyl bromide under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-3-yl)methyl]pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-3-yl)methyl]pyrrolidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-3-yl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-2-yl)methyl]pyrrolidine
- (2S)-2-[Methoxy(diphenyl)methyl]-1-[(furan-3-yl)methyl]pyrrolidine
- (2S)-2-[Methoxy(diphenyl)methyl]-1-[(benzyl)methyl]pyrrolidine
Uniqueness
Compared to similar compounds, (2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-3-yl)methyl]pyrrolidine exhibits unique properties due to the presence of the thiophen-3-ylmethyl group. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
660407-79-4 |
|---|---|
Fórmula molecular |
C23H25NOS |
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
(2S)-2-[methoxy(diphenyl)methyl]-1-(thiophen-3-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C23H25NOS/c1-25-23(20-9-4-2-5-10-20,21-11-6-3-7-12-21)22-13-8-15-24(22)17-19-14-16-26-18-19/h2-7,9-12,14,16,18,22H,8,13,15,17H2,1H3/t22-/m0/s1 |
Clave InChI |
LYYGKRVPTSSXST-QFIPXVFZSA-N |
SMILES isomérico |
COC([C@@H]1CCCN1CC2=CSC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
COC(C1CCCN1CC2=CSC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine](/img/structure/B12533006.png)

![(1S,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-ol](/img/structure/B12533016.png)

![{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane](/img/structure/B12533028.png)


![4-(Pyridin-3-YL)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B12533045.png)

![1,1'-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12533056.png)
![(1S,2R,4R)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12533074.png)

![{Phenyl[(1H-1,2,4-triazol-5-yl)amino]methyl}phosphonic acid](/img/structure/B12533085.png)

